molecular formula C23H26N2O2 B10845079 6,7-Diethoxy-4-(5-phenylpent-1-enyl)quinazoline

6,7-Diethoxy-4-(5-phenylpent-1-enyl)quinazoline

Cat. No.: B10845079
M. Wt: 362.5 g/mol
InChI Key: QLOYTAAAUVDJCT-GXDHUFHOSA-N
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Description

6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-diethoxyquinazoline.

    Alkylation: The quinazoline core is alkylated using 5-phenylpent-1-ene under specific conditions to introduce the 5-phenylpent-1-enyl group at the 4-position.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of specific kinases, such as EGFR tyrosine kinase . The inhibition occurs through competitive binding at the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-diethoxy-4-(5-phenylpent-1-enyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit EGFR tyrosine kinase with high affinity makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

6,7-diethoxy-4-[(E)-5-phenylpent-1-enyl]quinazoline

InChI

InChI=1S/C23H26N2O2/c1-3-26-22-15-19-20(24-17-25-21(19)16-23(22)27-4-2)14-10-6-9-13-18-11-7-5-8-12-18/h5,7-8,10-12,14-17H,3-4,6,9,13H2,1-2H3/b14-10+

InChI Key

QLOYTAAAUVDJCT-GXDHUFHOSA-N

Isomeric SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)/C=C/CCCC3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)C=CCCCC3=CC=CC=C3)OCC

Origin of Product

United States

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